molecular formula C9H8N2O2 B605005 (1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone CAS No. 1415238-77-5

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone

Cat. No.: B605005
CAS No.: 1415238-77-5
M. Wt: 176.17 g/mol
InChI Key: OOBPIWAAJBRELM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The 5S rRNA modificator interacts with various biomolecules in biochemical reactions . It plays a significant role in the modification of 5S rRNA, a process that is crucial for the function of the ribosome . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . These interactions are essential for the proper functioning of the ribosome and, consequently, protein synthesis .

Cellular Effects

The 5S rRNA modificator has profound effects on various types of cells and cellular processes . It influences cell function by modifying the structure of 5S rRNA, which is a critical component of the ribosome . This modification can impact cell signaling pathways, gene expression, and cellular metabolism . The 5S rRNA modificator can also influence the stability, translation, and localization of pivotal disease-related mRNAs .

Molecular Mechanism

The 5S rRNA modificator exerts its effects at the molecular level through a variety of mechanisms . It binds to the 5S rRNA molecule, leading to modifications that change the structure and function of the rRNA . This can result in changes in gene expression, enzyme inhibition or activation, and other molecular effects . The modificator’s ability to bind and modify 5S rRNA is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the 5S rRNA modificator can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that the 5S rRNA modificator can significantly outperform other reagents when probing RNA structure in vivo, particularly in bacteria .

Dosage Effects in Animal Models

The effects of the 5S rRNA modificator can vary with different dosages in animal models

Metabolic Pathways

The 5S rRNA modificator is involved in the modification of 5S rRNA, a process that is part of the larger metabolic pathway of protein synthesis . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . This can impact metabolic flux or metabolite levels .

Transport and Distribution

The 5S rRNA modificator is transported and distributed within cells and tissues . It has an increased ability to permeate biological membranes, which allows it to effectively probe RNA structure in vivo . The transport and distribution of the 5S rRNA modificator can influence its localization or accumulation within cells .

Subcellular Localization

Given its role in modifying 5S rRNA, it is likely that the 5S rRNA modificator is localized to the ribosome, where 5S rRNA is found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formamidinium iodide can be synthesized by reacting formamidine acetate with hydroiodic acid. The reaction typically takes place in an aqueous solution, followed by recrystallization to obtain pure formamidinium iodide crystals .

Industrial Production Methods: In industrial settings, formamidinium iodide is produced by a similar method, but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield. The final product is often further purified by recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: Formamidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Formamidinium iodide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Formamidinium iodide is unique due to its ability to form perovskite materials with a narrower bandgap and better thermal stability compared to methylammonium lead iodide. This makes it more suitable for high-efficiency solar cells .

Properties

IUPAC Name

imidazol-1-yl-(2-methylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBPIWAAJBRELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348105
Record name 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415238-77-5
Record name 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone
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(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone
Reactant of Route 3
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